
Gadopentetatemeglumine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadopentetate dimeglumine is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It was first introduced in 1987 by Schering AG and is marketed under the brand name Magnevist . This compound enhances the visibility of internal body structures in MRI scans by altering the magnetic properties of nearby water molecules, thereby improving the contrast of the images .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of gadopentetate dimeglumine involves the reaction of gadolinium oxide with diethylenetriamine pentaacetic acid (DTPA). The process typically includes the following steps:
- Dissolving gadolinium oxide and DTPA in water.
- Heating the solution to 94-98°C and maintaining the temperature for 6-10 hours to obtain gadolinium-diethylene triamine pentaacetic acid (DTPA) solution.
- Cooling the solution and adding meglumine to form gadopentetate dimeglumine .
Industrial Production Methods: The industrial production of high-purity gadopentetate dimeglumine involves additional steps to ensure product purity:
- Filtering the solution through a resin column.
- Concentrating the filtrate and adding it dropwise into anhydrous ethanol.
- Crystallizing, filtering, and drying the product to achieve a purity of up to 99.9% .
Analyse Des Réactions Chimiques
Types of Reactions: Gadopentetate dimeglumine primarily undergoes complexation reactions due to its chelating nature. It forms stable complexes with gadolinium ions, which are essential for its function as a contrast agent .
Common Reagents and Conditions:
Reagents: Gadolinium oxide, diethylenetriamine pentaacetic acid, meglumine.
Conditions: High temperatures (70-130°C) and aqueous solutions are commonly used in the synthesis.
Major Products: The primary product of these reactions is gadopentetate dimeglumine, a stable complex that enhances MRI imaging by shortening the T1 and T2 relaxation times of protons in its vicinity .
Applications De Recherche Scientifique
Gadopentetate dimeglumine has a wide range of applications in scientific research and clinical practice:
Neuroimaging: Enhances the visualization of brain and spinal cord structures, aiding in the diagnosis of neurological disorders.
Musculoskeletal Imaging: Improves the contrast of images of muscles, bones, and joints, helping in the detection of injuries and diseases.
Cardiac Imaging: Used to visualize heart structures and blood vessels, assisting in the diagnosis of cardiovascular conditions.
Body Imaging: Enhances the contrast of images of various organs, including the liver, kidneys, and gastrointestinal tract.
Angiography: Used to visualize blood vessels and detect abnormalities such as aneurysms and blockages.
Mécanisme D'action
Gadopentetate dimeglumine exerts its effects by altering the magnetic properties of nearby water molecules when placed in a magnetic field. This compound shortens the T1 and T2 relaxation times of protons in tissues where it accumulates, enhancing the contrast of MRI images . In the central nervous system, it enhances the visualization of tissues that lack a blood-brain barrier, such as the pituitary gland and meninges .
Comparaison Avec Des Composés Similaires
Gadoterate meglumine: Another gadolinium-based contrast agent with similar applications in MRI.
Gadobutrol: Known for its higher relaxivity, providing better image contrast at lower doses.
Gadoteridol: Used for similar diagnostic purposes but has a different chemical structure.
Uniqueness: Gadopentetate dimeglumine is unique due to its early introduction and widespread use in clinical practice. It was the first gadolinium-based contrast agent approved for MRI, setting the standard for subsequent developments in the field .
Propriétés
Formule moléculaire |
C28H57GdN5O20 |
|---|---|
Poids moléculaire |
941.0 g/mol |
Nom IUPAC |
2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C14H23N3O10.2C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;2*1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);2*4-13H,2-3H2,1H3;/t;2*4-,5+,6+,7+;/m.00./s1 |
Clé InChI |
ONALOACLIWHNGJ-VPVMAENOSA-N |
SMILES isomérique |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Gd] |
SMILES canonique |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Gd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one](/img/structure/B11934191.png)
![(7S)-10-fluorospiro[5,14-dioxa-2,12,17,21,22,25-hexazapentacyclo[17.5.2.02,7.08,13.022,26]hexacosa-1(25),8(13),9,11,19(26),20,23-heptaene-16,1'-cyclopropane]-18-one](/img/structure/B11934193.png)
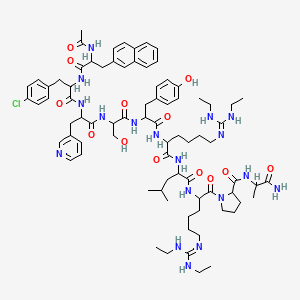
![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11934215.png)
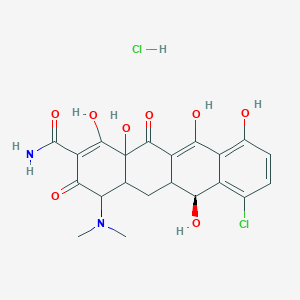
![3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one](/img/structure/B11934229.png)
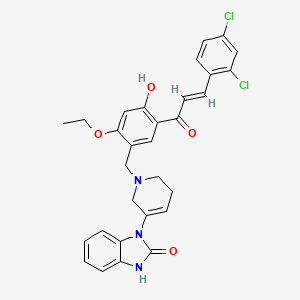
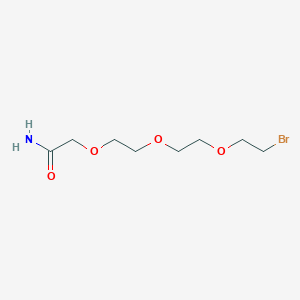

![[(2S,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11934257.png)
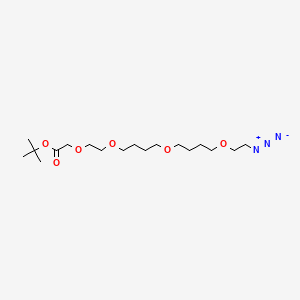
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N,6-dimethyl-1,3-benzodioxole-5-sulfonamide](/img/structure/B11934277.png)
![(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B11934291.png)

